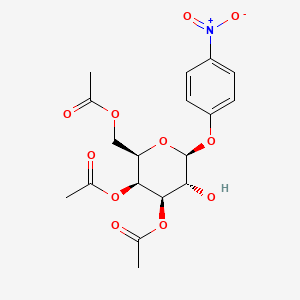

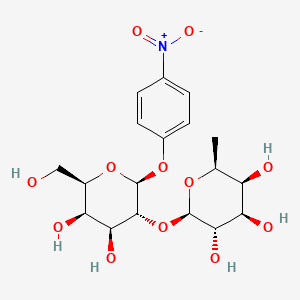

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is a crucial compound employed in biomedicine . It acts as a substrate for fucosidase enzymes, facilitating the study of diseases associated with aberrant fucosylation . Additionally, it can be used in the development and evaluation of potential drugs targeting fucosidases and in the synthesis of novel carbohydrate-based therapeutics for various diseases .

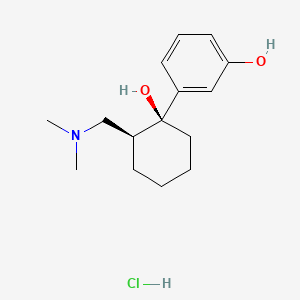

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is C18H25NO12 . The IUPAC name is (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .Physical And Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is 447.39 g/mol .Applications De Recherche Scientifique

Enzymatic Assays for Fucosyltransferase Activity

This compound is frequently used as a substrate in enzymatic assays to study the activity of fucosyltransferases . These enzymes are crucial for the synthesis of fucose-containing structures on glycoproteins and glycolipids, which play significant roles in cell-cell interaction and recognition processes.

Glycan Biosynthesis Studies

The compound aids in the investigation of glycan biosynthesis . Understanding the synthesis of glycans is vital for comprehending various biological processes, including cell adhesion, immune response, and pathogen interaction.

Anti-Cancer Drug Development

Researchers utilize this compound in the development of potential anti-cancer drugs . Since cancer cells often exhibit altered glycosylation patterns, targeting fucose-containing glycans could provide a therapeutic strategy.

Anti-Viral Drug Research

Similar to anti-cancer applications, this compound can be employed in the development of anti-viral drugs targeting viruses that exploit host glycan structures for entry and infection .

Immunology and Inflammation

In immunological research, the compound is used to understand the role of fucosylation in immune system modulation and inflammatory responses . Fucosylation patterns can influence leukocyte trafficking and immune cell activation.

Mécanisme D'action

Target of Action

The primary target of the compound 4-Nitrophenyl 2-O-(b-L-fucopyranosyl)-b-D-galactopyranoside is fucosyltransferase , an enzyme involved in the biosynthesis of fucose-containing glycans .

Mode of Action

This compound is commonly utilized as a substrate in enzymatic assays to study the activity of fucosyltransferase

Biochemical Pathways

The compound aids in the investigation of glycan biosynthesis , a crucial biological process involved in the formation of complex carbohydrates . The downstream effects of this pathway are diverse and can influence various cellular functions.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in studying fucosyltransferase activity and glycan biosynthesis . This compound can be employed in the development of potential anti-cancer or anti-viral drugs targeting fucose-containing glycans .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17+,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-PRQUWTJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745393 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77640-21-2 |

Source

|

| Record name | 4-Nitrophenyl 2-O-(6-deoxy-beta-L-galactopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.